Furo[3,2-c]pyridin-2-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-c]pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKMXPMKWBYBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617862 | |
| Record name | 1-(Furo[3,2-c]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153863-92-4 | |
| Record name | 1-(Furo[3,2-c]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Furo 3,2 C Pyridin 2 Ylmethanamine and Analogous Furo 3,2 C Pyridine Derivatives
Annulation and Cyclization Approaches
Annulation and cyclization strategies are fundamental to the construction of the bicyclic furo[3,2-c]pyridine (B1313802) system. These methods involve the formation of one or more rings in a single or sequential manner, often from acyclic or monocyclic precursors.
[5C + 1N] Annulations for Dihydrofuro[3,2-c]pyridines and Structural Variants.acs.org
A notable advancement in the synthesis of 2,3-dihydrofuro[3,2-c]pyridines involves [5C + 1N] annulation reactions. acs.orgacs.org These novel routes utilize a five-carbon bielectrophilic species and an ammonia (B1221849) source, typically ammonium (B1175870) acetate (B1210297) (NH₄OAc), to construct the pyridine (B92270) ring fused to a dihydrofuran moiety. acs.orgacs.org
One effective [5C + 1N] annulation strategy employs 1-acyl-1-[(dimethylamino)alkenoyl]cyclopropanes as the five-carbon synthon. acs.org This one-pot reaction combines the [5C + 1N] annulation with a regioselective ring-enlargement of the cyclopropyl (B3062369) ketone. acs.orgacs.org The process is initiated by the intermolecular addition of ammonia to the cyclopropane (B1198618) derivative. acs.org This is followed by a regioselective thermal Cloke-Wilson rearrangement of the cyclopropylketone, intramolecular aza-nucleophilic addition/elimination, and finally, a dehydration step to yield the substituted dihydrofuro[3,2-c]pyridine. researchgate.net
An alternative [5C + 1N] annulation approach makes use of 3-acyl-2-[(dimethylamino)alkenyl]-4,5-dihydrofurans as the five-carbon precursor. acs.org This method proceeds through a sequential intermolecular aza-addition, intramolecular aza-nucleophilic addition/elimination, and a final dehydration reaction to form the 2,3-dihydrofuro[3,2-c]pyridine (B67943) ring system. acs.orgacs.org The efficiency of this formal [5C + 1N] annulation has been demonstrated for the synthesis of 2,3-dihydrofuro[3,2-c]pyridines with various substituents. acs.org
Below is a table summarizing the synthesis of various 2,3-dihydrofuro[3,2-c]pyridine derivatives using this methodology.
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | Ph | H | H | 2a | 85 |
| 2 | 4-MeC₆H₄ | H | H | 2b | 82 |
| 3 | 4-MeOC₆H₄ | H | H | 2c | 80 |
| 4 | 4-FC₆H₄ | H | H | 2d | 88 |
| 5 | 4-ClC₆H₄ | H | H | 2e | 86 |
| 6 | 4-BrC₆H₄ | H | H | 2f | 84 |
| 7 | 3-MeOC₆H₄ | H | H | 2g | 81 |
| 8 | 2-thienyl | H | H | 2h | 75 |
| 9 | 2-furyl | H | H | 2i | 78 |
| 10 | Me | H | H | 2j | 70 |
| 11 | Et | H | H | 2k | 72 |
| 12 | Ph | Me | H | 2l | 80 |
| 13 | Ph | Ph | H | 2m | 76 |
| 14 | Ph | H | Me | 2o | 65 |
Data sourced from Organic Letters, 2012. acs.org
The mechanistic pathway for the [5C + 1N] annulation using 1-acyl-1-[(dimethylamino)alkenoyl]cyclopropanes involves several key steps. researchgate.net The reaction is initiated by the intermolecular addition of ammonia. This is followed by a regioselective thermal Cloke-Wilson rearrangement of the resulting cyclopropylketone intermediate. The subsequent steps involve an intramolecular aza-nucleophilic addition/elimination and a final dehydration to afford the dihydrofuro[3,2-c]pyridine product. researchgate.net
For the methodology utilizing 3-acyl-2-[(dimethylamino)alkenyl]-4,5-dihydrofurans, the mechanism proceeds through a sequential intermolecular aza-addition, followed by an intramolecular aza-nucleophilic addition/elimination, and concludes with a dehydration step. acs.org
Tandem Reaction Sequences for Furo[3,2-c]pyridine Ring Formation
Tandem reactions, also known as cascade or domino reactions, offer an efficient approach to the synthesis of complex molecules like furo[3,2-c]pyridines by combining multiple bond-forming events in a single operation.
Iodine-mediated oxidative tandem cyclization of enaminones has been developed as a novel, one-pot procedure for synthesizing substituted furopyridines. researchgate.net This metal-free method facilitates the formation of C-C, C-N, and C-O bonds, yielding the desired products in moderate to good yields. researchgate.net Furthermore, this protocol allows for the subsequent introduction of iodine and bromine substituents onto the furopyridine core through electrophilic substitution using N-iodosuccinimide or N-bromosuccinimide. researchgate.net
Another notable tandem approach involves an acid-catalyzed reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols, which can lead to furo[3,2-c]quinolones through a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure sequence. rsc.org Additionally, a cascade process involving Sonogashira reactions of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by an immediate 5-endo-dig cyclization, has been employed to efficiently generate the furan (B31954) ring of furo[3,2-c]pyridine derivatives. clockss.org
Gold-Catalyzed Cascade Cyclizations for Furopyridinyl Motifs
Gold catalysis has emerged as a powerful tool in organic synthesis, facilitating the construction of complex molecular architectures through intricate cascade reactions. nih.gov In the context of furopyridine synthesis, gold catalysts have been effectively employed to trigger cascade cyclizations of readily accessible starting materials, leading to the formation of the furopyridinyl core in a single operation. acs.org
One notable strategy involves the gold-catalyzed cascade cyclization of diynamides. acs.orgacs.org This approach allows for the construction of four new bonds and two additional heteroaromatic rings in one step, affording furo[2,3-c]isoquinoline (B11916879) and 6H-furo[3′,2′:5,6]pyrido[3,4-b]indole derivatives. acs.orgacs.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating various aliphatic groups on the diynamide starting material. acs.org For instance, diynamides with linear, branched, and cyclic alkyl groups are all viable substrates for this transformation. acs.org The presence of a methoxy (B1213986) group on the aromatic ring of the diynamide is crucial for achieving the desired chemoselectivity. acs.org
The combination of a triazole-gold (TA-Au) catalyst with a copper co-catalyst has also proven effective in the one-pot, three-step cascade synthesis of substituted furans from propargyl alcohols and alkynes. organic-chemistry.org This method proceeds via alcohol addition to the alkyne, a Saucy-Marbet rearrangement, and an allene-ketone cyclization, providing access to di-, tri-, and tetrasubstituted furans in good to excellent yields. organic-chemistry.org While this method has been demonstrated for furan synthesis, its principles could potentially be adapted for the construction of the furan moiety within a furo[3,2-c]pyridine framework.
A separate gold-catalyzed approach involves a three-component cascade reaction to produce furoquinolines and tetrahydrofuro[2,3-c]pyridines. acs.org This process begins with the in-situ generation of an imine, which then reacts with an isocyanide to form an oxazole (B20620) intermediate containing an alkynyl group. A subsequent sequence of intramolecular cycloaddition and fragmentation yields the furopyridinyl nucleus. acs.org
Acid-Catalyzed Tandem Reactions for Furo[3,2-c]quinolones
Acid-catalyzed tandem reactions provide an efficient pathway to furo[3,2-c]quinolone systems. These reactions often involve a sequence of intramolecular events, leading to the rapid construction of the fused heterocyclic core.
A notable example is the acid-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. rsc.org Depending on the structure of the propargylic alcohol used, this reaction can proceed through two distinct pathways. One pathway involves a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to yield pyrano[3,2-c]quinolones. The alternative pathway consists of a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure to afford furo[3,2-c]quinolones in moderate to high yields. rsc.org
Another relevant acid-catalyzed process is the tandem Pictet-Spengler cyclization/furan acid hydrolysis. nih.govbeilstein-journals.org This sequence has been explored as a method for synthesizing substituted 3-(2-oxopropyl)piperidin-4-ones from tetrahydrofuro[3,2-c]pyridines. nih.govbeilstein-journals.org While this reaction leads to the opening of the furan ring, understanding the conditions that favor either the forward cyclization or the reverse ring-opening is crucial for controlling the synthesis of furo[3,2-c]pyridine derivatives. The transformation is reversible and influenced by the choice of Brønsted acid, temperature, concentration, and solvent. nih.gov
Directed Cyclization for Furo[3,2-c]pyridine Core Construction
Directed cyclization strategies offer a high degree of control in the regioselective formation of the furo[3,2-c]pyridine skeleton. These methods typically involve the pre-functionalization of a substrate to guide the ring-closing event.
The cyclization of amino-substituted furan derivatives is a direct and versatile approach to the furo[3,2-c]pyridine core. In this strategy, a furan ring bearing an amino or a precursor to an amino group at a suitable position is reacted with a component that will form the pyridine ring.
For instance, the reaction of furoin (B1674284) and furil, which are derived from carbohydrates, with ammonia in the presence of a Ru/Al2O3 catalyst under a hydrogen atmosphere can produce various amine derivatives. rsc.org Specifically, starting from furoin, 2-amino-1,2-di(furan-2-yl)ethan-1-ol can be obtained as the main product. rsc.org The intermediate in this reaction is an alcohol-imine, which undergoes tautomerization to an alcohol-enamine/keto-amine that can then lead to cyclized by-products. rsc.org While this particular study focused on the synthesis of acyclic amines, the principle of using amino-furan intermediates is fundamental to building the pyridine portion of the furo[3,2-c]pyridine system.
The Pictet-Spengler reaction is a classic and powerful method for constructing tetrahydroisoquinoline and related heterocyclic systems. This reaction has been successfully adapted for the synthesis of tetrahydrofuro[3,2-c]pyridines. nih.govbeilstein-journals.orgnih.govresearchgate.net
A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines. nih.govbeilstein-journals.orgnih.govresearchgate.net This procedure involves the condensation of the readily available 2-(5-methylfuran-2-yl)ethanamine with various commercially available aromatic aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization. nih.govbeilstein-journals.orgnih.govresearchgate.net This approach offers reasonable yields and benefits from mild reaction conditions and the accessibility of starting materials. beilstein-journals.org It has been observed that starting benzaldehydes with electron-donating groups generally lead to higher yields of the desired products compared to those with electron-withdrawing groups. beilstein-journals.orgresearchgate.net
The following table summarizes the synthesis of various 4-substituted tetrahydrofuro[3,2-c]pyridines using the Pictet-Spengler reaction.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 65 |
| 2 | 4-Methylbenzaldehyde | 2-Methyl-4-(p-tolyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 72 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 78 |
| 4 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 55 |
| 5 | 4-(Methylthio)benzaldehyde | 2-Methyl-4-(4-(methylthio)phenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 48 |
Data compiled from research on the Pictet-Spengler reaction for tetrahydrofuro[3,2-c]pyridine synthesis. nih.govbeilstein-journals.orgbeilstein-journals.org
Intramolecular acylation reactions, particularly the Friedel-Crafts acylation, are a fundamental tool for the synthesis of cyclic ketones, including furo[3,2-c]pyridinone systems. masterorganicchemistry.com This method involves the cyclization of a carboxylic acid or its derivative onto an aromatic or heteroaromatic ring.
While direct examples for the synthesis of Furo[3,2-c]pyridinone via intramolecular Friedel-Crafts acylation are not prevalent in the provided context, the general principles are highly applicable. masterorganicchemistry.com The reaction typically requires a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), to promote the formation of the acylium ion intermediate, which then undergoes electrophilic attack on the furan ring. masterorganicchemistry.com The success of these reactions is often dependent on the ring size being formed, with 5- and 6-membered rings being the most favored. masterorganicchemistry.com
For instance, the intramolecular Friedel-Crafts acylation of phenethyl carboxylic acids is a well-established method for synthesizing tetralones. masterorganicchemistry.com A similar strategy could be envisioned where a furan derivative bearing a carboxylic acid side chain at the appropriate position is cyclized to form the pyridinone ring of a furo[3,2-c]pyridinone.
Catalytic Strategies in Furo[3,2-c]pyridine Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of furo[3,2-c]pyridine derivatives. Both metal-based and organocatalytic systems have been employed to facilitate key bond-forming events.
Palladium catalysis has been utilized for the intramolecular C-H arylation of pyridine derivatives to construct fused heteroaromatic compounds. beilstein-journals.org While the specific examples provided focus on the fusion of other rings to pyridine, the underlying principle of palladium-catalyzed C-H activation and subsequent cyclization is a powerful strategy that could be adapted for the synthesis of furo[3,2-c]pyridines. The choice of phosphine (B1218219) ligand is often critical for achieving high yields in these transformations. beilstein-journals.org
Gold catalysis, as discussed previously, is particularly effective in promoting cascade cyclizations of diynes and enynes to form complex heterocyclic systems. acs.orgnih.govacs.orgntnu.edu The ability of gold catalysts to activate alkyne functionalities towards nucleophilic attack is a key feature of these reactions.
Furthermore, the development of multicatalytic processes, combining a metal catalyst with an organocatalyst, has opened up new avenues for the asymmetric synthesis of complex molecules. rsc.org For example, a combination of a gold complex and a chiral BINOL-derived phosphoric acid has been used in a three-component reaction to synthesize hexahydrofuro[3,2-c]quinolines enantioselectively. rsc.org This highlights the potential for developing catalytic systems that can not only construct the furo[3,2-c]pyridine core but also control its stereochemistry.
Palladium-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, including furo[3,2-c]pyridine derivatives. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. acs.org
One of the most utilized palladium-catalyzed reactions in this context is the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a halide (or triflate) with a boronic acid or its ester, catalyzed by a palladium complex. For instance, 4-chlorofuro[3,2-c]pyridine (B1586628) can serve as a precursor for the synthesis of various 4-substituted derivatives through Suzuki-Miyaura coupling with different boronic acids. This method allows for the introduction of aryl or heteroaryl groups at the 4-position of the furo[3,2-c]pyridine core. The choice of catalyst, ligands, and reaction conditions can significantly influence the yield and scope of the reaction. nih.gov
Another important palladium-catalyzed reaction is the Heck coupling, which involves the reaction of an unsaturated halide with an alkene. This can be applied to vinyl pyridines, for example, to introduce aryl groups. researchgate.net Additionally, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in introducing amino functionalities to the furo[3,2-c]pyridine scaffold. acs.org These reactions have been widely adopted for the synthesis of anilines and their derivatives. acs.org
| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-chlorofuro[3,2-c]pyridine, Arylboronic acid | Palladium catalyst | 4-Aryl-furo[3,2-c]pyridine | |
| Heck Coupling | Vinyl pyridine, Aryl boronic acid | Pd(TFA)2, 1,10-phenanthroline, Ag2O | Aryl vinyl pyridine | researchgate.net |
| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium catalyst, Ligand | Arylamine | acs.org |
Copper-Catalyzed Oxidative Cyclizations
Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. Copper catalysts can promote various transformations, including oxidative cyclizations, which are particularly useful for the construction of heterocyclic rings. acs.orgrsc.org
These reactions often proceed through a mechanism involving the oxidation of the copper catalyst and subsequent reductive elimination to form the desired product. For the synthesis of fused heterocyclic systems like furo[3,2-c]pyridines, copper-catalyzed oxidative cyclization can be employed to form the furan or pyridine ring. For example, a protocol for the synthesis of 2-aminothiazoles from oxime acetates and sodium thiocyanate (B1210189) using a copper catalyst has been developed, showcasing the utility of copper in mediating cyclization reactions. rsc.org While not a direct synthesis of furo[3,2-c]pyridines, this demonstrates the principle of copper-catalyzed cyclization for heterocycle formation. Similarly, copper-catalyzed oxidative coupling reactions have been used to synthesize polysubstituted pyridines. acs.org
| Reaction | Starting Materials | Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| [3+2] Oxidative Cyclization | Oxime acetate, Sodium thiocyanate | Copper catalyst | Direct synthesis of 2-aminothiazoles | rsc.org |
| Oxidative sp3 C-H Coupling | Oxime acetates, Toluene derivatives | Copper catalyst | Synthesis of polysubstituted pyridines | acs.org |
Three-Component Coupling (A3-Coupling) Strategies for Heterocyclic Amines
Three-component reactions, particularly the A3-coupling (aldehyde-alkyne-amine coupling), offer a highly efficient and atom-economical route to propargylamines. rsc.orgwikipedia.org These compounds are versatile intermediates for the synthesis of various nitrogen-containing heterocycles. rsc.orgmdpi.com The A3-coupling reaction is typically catalyzed by a transition metal, with copper and ruthenium being common choices. wikipedia.org
The reaction involves the in-situ formation of an imine from the aldehyde and amine, which then reacts with a metal acetylide generated from the alkyne and the catalyst. wikipedia.org This methodology can be adapted for the synthesis of heterocyclic amines by choosing appropriate starting materials. For instance, by using a heterocyclic aldehyde or amine, the resulting propargylamine (B41283) will contain the desired heterocyclic moiety. Subsequent cyclization reactions can then be employed to construct the final fused ring system. The A3 coupling has been investigated using various catalysts, including N-heterocyclic carbene silver complexes. mdpi.com
| Reaction | Components | Catalyst | Product | Reference |
|---|---|---|---|---|
| A3-Coupling | Aldehyde, Alkyne, Amine | Transition metal (e.g., Cu, Ru, Ag) | Propargylamine | rsc.orgwikipedia.orgmdpi.com |
Stereoselective and Chemo-Controlled Synthesis
The development of stereoselective and chemo-controlled synthetic methods is crucial for accessing enantiomerically pure furo[3,2-c]pyridine derivatives, which is often a prerequisite for their use in pharmaceutical applications.
Enzymatic Kinetic Resolution for Enantioselective Pathways
Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of enantiomers. researchgate.net This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.netdiva-portal.org This allows for the separation of the two enantiomers.
In the context of furo[3,2-c]pyridin-2-ylmethanamine and its analogs, EKR could be applied to a racemic mixture of a suitable precursor, such as an alcohol or an amine. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol. researchgate.net Similarly, lipases can be used for the kinetic resolution of primary amines. nih.gov The efficiency of the resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. tudelft.nl
| Enzyme | Substrate | Reaction Type | Key Outcome | Reference |
|---|---|---|---|---|
| Lipase (e.g., CAL-B) | Racemic alcohol | Enantioselective acylation | Separation of enantiomers | researchgate.net |
| Lipase (e.g., Novozyme-435) | Racemic primary amine | Enantioselective acylation | Production of enantiopure amides | nih.gov |
Asymmetric Reduction Methods
Asymmetric reduction is another key strategy for obtaining enantiomerically enriched compounds. This can be achieved through the use of chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation. In this approach, a prochiral substrate, such as a ketone or an imine, is reduced to a chiral alcohol or amine using a chiral catalyst.
For the synthesis of chiral furo[3,2-c]pyridine derivatives, an asymmetric reduction could be employed to reduce a ketone or imine substituent on the furo[3,2-c]pyridine core. For instance, the asymmetric hydrogenation of a suitable ketone precursor would yield a chiral alcohol. The development of catalysts for the asymmetric reduction of pyridines to piperidines highlights the potential of this approach for creating stereocenters in nitrogen-containing heterocycles. nih.govsnnu.edu.cn Chiral copper hydride complexes have also been shown to catalyze the C-C bond-forming dearomatization of pyridines, providing another route to chiral piperidines. mit.edu
| Method | Substrate | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Oxazolidinone-substituted pyridines | Metal catalyst | Enantioenriched δ-lactams | nih.gov |
| Asymmetric Carbometalation | Dihydropyridines, Arylboronic acids | Rhodium catalyst | Enantioenriched 3-substituted tetrahydropyridines | snnu.edu.cn |
| Asymmetric Dearomatization | Pyridines | Chiral copper hydride complex | Enantioenriched C4-functionalized heterocycles | mit.edu |
Novel Approaches and Reagents
The field of organic synthesis is constantly evolving, with the development of new reagents and methodologies that can provide more efficient and sustainable routes to complex molecules. In the context of furo[3,2-c]pyridine synthesis, several novel approaches are emerging.
The Pictet-Spengler reaction offers a method for the synthesis of tetrahydrofuro[3,2-c]pyridines. nih.govbeilstein-journals.org This reaction involves the condensation of an amine with an aldehyde, followed by an acid-catalyzed cyclization. nih.govbeilstein-journals.org This provides a direct route to the core heterocyclic system, which can then be further functionalized.
Another area of development is the use of novel reagents in cross-coupling reactions. For example, pyridine-2-sulfinates have been developed as replacements for pyridine-2-boronic acids in Suzuki-Miyaura coupling reactions, as the latter can be difficult to prepare. tcichemicals.com These sulfinates are stable and tolerate a wide range of functional groups. tcichemicals.com
Furthermore, new catalytic systems are continually being explored to improve the efficiency and scope of known reactions. For example, palladium nanoparticles supported on functionalized materials have been used as recyclable catalysts for chemoenzymatic dynamic kinetic resolutions of primary amines. nih.gov
Use of Ammonium Acetate as Nitrogen Source in Furo[3,2-c]pyridine Synthesis
Ammonium acetate has proven to be a versatile and economical nitrogen source in the synthesis of various nitrogen-containing heterocycles, including pyridine and pyrimidine (B1678525) derivatives. chim.itresearchgate.net Its application in three-component ring transformation (TCRT) reactions is particularly noteworthy. chim.it In these reactions, dinitropyridone can serve as a synthetic equivalent of unstable nitro-malonaldehyde. chim.it
The use of ammonium acetate offers an advantage over using ammonia directly, as it can expand the scope of applicable ketones in the synthesis of [c]-fused bicyclic pyridines. chim.it For instance, while the reaction of dinitropyridone with certain ketones in the presence of ammonia gives high yields, the method has limitations regarding the variety of ketones that can be used. chim.it The utilization of ammonium acetate helps to overcome some of these limitations.
Three-component tandem reactions using ammonium acetate have been successfully employed for the preparation of 2,4,6-triphenylpyridines. researchgate.net This highlights its utility in creating polysubstituted pyridine systems. The general principle involves the reaction of a ketone and another component in the presence of ammonium acetate, leading to the formation of the pyridine ring. chim.it
| Reactants | Reagents | Product | Yield |
| Dinitropyridone, Cyclohexanone | Ammonia | Cyclohexa[b]pyridine | High |
| Chalcone, Benzyl alcohol | Ammonium Acetate, Cu(OTf)2 | 2,4,6-triphenylpyrimidine | 67% |
| Aromatic aldehydes, Acetophenones, Malononitrile | Ammonium Acetate, [Bmim][BF4] | 2-amino-3-cyanopyridine derivatives | High (86-96%) |
| This table summarizes the application of ammonium acetate and ammonia in the synthesis of pyridine and pyrimidine derivatives. |
Application of Nitrostyrenes and 4-Hydroxy-2-pyridones
The synthesis of furo[3,2-c]pyridone derivatives often involves the utilization of 4-hydroxy-2-pyridone precursors. innovareacademics.in These precursors are valuable building blocks for constructing various bicyclic and polycyclic heterocyclic systems. 4-hydroxy-2-pyridone derivatives themselves have been synthesized through the reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate. nih.gov
β-Nitrostyrene is a key starting material in organic synthesis, often participating in Michael addition reactions to form various heterocyclic compounds, including pyrrole (B145914) derivatives. bohrium.com While direct application to this compound is not explicitly detailed, the principles of using nitrostyrenes in multicomponent reactions to build heterocyclic rings are relevant. bohrium.com These reactions often involve a Michael addition of a nucleophile to the nitrostyrene, followed by cyclization and subsequent transformations.
The combination of 4-hydroxy-2-pyridone chemistry with strategies analogous to those used with nitrostyrenes could provide pathways to functionalized furo[3,2-c]pyridine systems. For example, the 4-hydroxy group can be utilized to form the furo- part of the fused ring system.
| Precursor | Reactant | Product Class |
| 3-Amino-3-dialkylaminopropenoates | bis(2,4,6-trichlorophenyl)malonate | 4-hydroxy-2-pyridone derivatives |
| β-Nitrostyrene | Various (in multicomponent reactions) | Pyrrole derivatives |
| This table illustrates the role of 4-hydroxy-2-pyridones and β-nitrostyrenes as precursors in the synthesis of heterocyclic compounds. |
Microwave-Assisted Synthetic Enhancements for Furo[2,3-d]pyrimidinyl Derivatives
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions and improving yields, particularly in the synthesis of heterocyclic compounds. This methodology has been successfully applied to the synthesis of various fused pyrimidine derivatives, which are structurally related to furo[3,2-c]pyridines.
For instance, microwave irradiation has been effectively used in the one-pot synthesis of pyrido[2,3-d]imidazole derivatives. researchgate.net This method allows for nucleophilic substitution, nitro group reduction, and imidazole (B134444) ring formation to occur in a short reaction time without the need for isolating intermediates. researchgate.net The result is often a high yield of the desired product. researchgate.net
Similarly, the synthesis of 2,3-dihydro-4H-furo[2,3-d]pyrido[1,2-a]pyrimidin-4-ones has been achieved using microwave assistance, leading to rapid reaction rates and enhanced chemical yields compared to conventional heating methods. researchgate.net Microwave-assisted procedures have also been developed for the synthesis of pyrrolo[2,3-b]pyrrole (B13429425) derivatives, demonstrating the broad applicability of this technology. nih.gov
In the context of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids, microwave irradiation in dioxane at 110°C for 40-60 minutes provided the optimal conditions for a one-pot, three-component synthesis. researchgate.net
| Reaction | Key Features of Microwave Synthesis |
| Synthesis of pyrido[2,3-d]imidazole derivatives | One-pot, short reaction time, no intermediate isolation, high yields. researchgate.net |
| Synthesis of 2,3-dihydro-4H-furo[2,3-d]pyrido[1,2-a]pyrimidin-4-ones | Rapid reaction rate, cleaner reaction, enhanced chemical yield. researchgate.net |
| Synthesis of pyrrolo[2,3-b]pyrrole derivatives | Efficient synthesis of novel derivatives. nih.gov |
| Synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids | Optimal conditions achieved in 40-60 minutes. researchgate.net |
| This table highlights the advantages of microwave-assisted synthesis for various fused heterocyclic systems. |
Advanced Computational and Theoretical Investigations of Furo 3,2 C Pyridin 2 Ylmethanamine and Furo 3,2 C Pyridine Scaffolds
Quantum Mechanical and Molecular Orbital Calculations
Quantum mechanical and molecular orbital calculations offer a powerful lens to inspect the intricacies of the furo[3,2-c]pyridine (B1313802) system at the atomic and electronic levels. These methods are essential for understanding the intrinsic properties that govern the behavior of Furo[3,2-c]pyridin-2-ylmethanamine and related compounds.
Density Functional Theory (DFT) for Ground State Properties and Structural Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground-state properties of molecules. researchgate.netd-nb.info For the furo[3,2-c]pyridine scaffold and its derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize molecular geometries and predict vibrational spectra. researchgate.netd-nb.info These calculations are crucial for confirming experimentally determined structures and understanding the molecule's stability. academie-sciences.fr
The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. For instance, in a study of Furo[3,2-c]pyridine-2-carbaldehyde, DFT calculations were used to optimize the structure and reproduce experimental IR and NMR spectra, validating the chosen theoretical approach. researchgate.net The calculated bond lengths and angles from DFT can be compared with experimental data, often showing good agreement and providing confidence in the computational model. d-nb.info
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-31+G(d,p) | Structural optimization of Furo[3,2-c]pyridine-2-carbaldehyde | researchgate.net |
| B3LYP | 6-311++G(d,p) | Geometry optimization of coumarin (B35378) derivatives | academie-sciences.fr |
| M06-2X | 6-311++G(d,p) | Structural optimization based on comparison with experimental data | researchgate.net |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
NBO analysis quantifies the stabilization energy associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. researchgate.net For example, in Furo[3,2-c]pyridine-2-carbaldehyde, NBO analysis was used to study charge delocalization and hyperconjugative interactions. researchgate.net This can reveal significant intramolecular charge transfer interactions that stabilize the system. researchgate.net
| Interaction | System | Stabilization Energy (kcal/mol) | Reference |
|---|---|---|---|
| LP(1)N5 → BD(2)C10–C11 | Sanger's Reagent | 52.48 | researchgate.net |
| LP(2)O2 → BD(1)N5–C9 | Sanger's Reagent | 30.63 | researchgate.net |
| BD(2)C17–C19 → BD*(2)C14–C15 | Sanger's Reagent | 23.30 | researchgate.net |
Electronic Structure Characterization (HOMO-LUMO Energy Levels)
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy gap between the HOMO and LUMO provides information about the molecule's chemical stability and its ability to participate in electronic transitions. researchgate.net
For furo[3,2-c]pyridine derivatives, the HOMO and LUMO energy levels can be calculated using DFT. These calculations help in predicting the electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions. researchgate.netd-nb.info For instance, in iridium complexes based on furo[3,2-c]pyridine, the HOMO is often localized on the iridium center and parts of the ligand, while the LUMO is primarily on the furo[3,2-c]pyridine and phenyl moieties. d-nb.info The HOMO-LUMO gap can be influenced by substituents on the furo[3,2-c]pyridine ring system, which in turn affects the emission color in applications like organic light-emitting diodes (OLEDs). acs.org
| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| (3,5-diMeOpfupy)2Ir(acac) | -4.99 | -2.54 | 2.45 | d-nb.info |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations and related techniques provide a dynamic picture of molecular behavior, offering insights into conformational changes and interactions with biological targets.
Conformational Analysis of this compound and Derivatives
Conformational analysis is essential for understanding the three-dimensional shapes that a molecule can adopt and the energy differences between these conformations. psu.edu For flexible molecules like this compound, which has a rotatable aminomethyl group, conformational analysis can identify the most stable conformers and the energy barriers for rotation. This information is critical for understanding how the molecule might interact with a biological receptor. While specific conformational analysis studies on this compound are not widely available, the principles have been applied to related furo[3,2-c]pyridine derivatives. psu.edu
Ligand-Target Binding Dynamics and Energetics via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.netacademie-sciences.fr This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding modes. researchgate.netacademie-sciences.fr
Spectroscopic Property Predictions and Validation
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules. For the furo[3,2-c]pyridine framework and its derivatives like this compound, methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in understanding their vibrational and electronic behavior.
Theoretical calculations of infrared (IR) and Raman spectra are crucial for assigning vibrational modes observed in experimental data. These calculations are typically performed using DFT methods, such as B3LYP, which can accurately predict harmonic vibrational frequencies. globalresearchonline.net
For the parent furo[3,2-c]pyridine scaffold, theoretical calculations would reveal characteristic vibrational modes. Key vibrations include:
C-H stretching vibrations: Aromatic C-H stretches from both the pyridine (B92270) and furan (B31954) rings typically appear in the 3100-3000 cm⁻¹ region.
C=N and C=C stretching vibrations: These vibrations, originating from the pyridine and furan rings, are expected in the 1600-1400 cm⁻¹ range. The coupling of these modes can make specific assignments complex.
Ring breathing modes: Collective vibrations of the fused ring system result in characteristic peaks in the fingerprint region (below 1300 cm⁻¹).
C-O-C stretching: The ether linkage in the furan ring gives rise to strong asymmetric and symmetric stretching vibrations, which are key identifiers for the furo-pyridine system.
For this compound, the addition of the aminomethyl group (-CH₂NH₂) introduces new vibrational modes:
N-H stretching: The amine group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3500-3300 cm⁻¹ region. These are often broad in experimental spectra due to hydrogen bonding.
CH₂ stretching: Symmetric and asymmetric stretches of the methylene (B1212753) group will appear around 2950-2850 cm⁻¹.
N-H bending (scissoring): This mode is expected around 1650-1580 cm⁻¹.
CH₂ bending (scissoring): This vibration occurs near 1450 cm⁻¹.
A study on furan and its derivatives using DFT (B3LYP/cc-pVTZ) showed that C-C symmetric and asymmetric stretching vibrations in the furan ring ranged from 1414-1033 cm⁻¹. globalresearchonline.net Similar computational approaches for this compound would allow for a detailed assignment of its experimental IR and Raman spectra, correlating calculated frequencies with observed bands.
Table 1: Predicted Vibrational Frequencies for Furo[3,2-c]pyridine Scaffolds
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Moiety |
| N-H Stretch | 3500 - 3300 | Amine (-NH₂) |
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine, Furan Rings |
| Aliphatic C-H Stretch | 2950 - 2850 | Methylene (-CH₂-) |
| N-H Bend | 1650 - 1580 | Amine (-NH₂) |
| C=N / C=C Stretch | 1600 - 1400 | Pyridine, Furan Rings |
| C-O-C Asymmetric Stretch | 1250 - 1200 | Furan Ring |
| C-O-C Symmetric Stretch | 1100 - 1020 | Furan Ring |
Time-Dependent Density Functional Theory (TD-DFT) is a robust method for predicting the electronic absorption spectra (UV-Vis) of molecules by calculating excitation energies and oscillator strengths. nih.govrsc.org These calculations help in assigning the electronic transitions, such as n→π* and π→π*, which are responsible for the observed absorption bands. researchgate.net
For the furo[3,2-c]pyridine system, TD-DFT calculations, often using functionals like B3LYP, can predict the maximum absorption wavelengths (λmax). nih.gov The electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net
π→π Transitions:* These are high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For furo-pyridine derivatives, these transitions are expected to be the dominant features in the UV-Vis spectrum. researchgate.net
n→π Transitions:* These involve the promotion of a non-bonding electron (e.g., from the nitrogen or oxygen lone pairs) to a π* antibonding orbital. These transitions are typically weaker than π→π* transitions. researchgate.net
A theoretical study on furan derivatives using TD-DFT predicted a single peak for the UV spectra, corresponding to a π→π* transition. globalresearchonline.net For this compound, the HOMO is likely distributed over the fused aromatic rings, while the LUMO is also located on the π system. TD-DFT calculations would elucidate the nature of the main absorption bands, predicting their energies and intensities, which can then be validated against experimental measurements in various solvents. mdpi.com
Table 2: Representative TD-DFT Data for Aromatic Heterocycles
| Compound Type | Transition Type | Calculated λmax (nm) Range | Key Orbitals Involved |
| Fused Pyridine Derivatives | π → π | 250 - 390 | HOMO → LUMO |
| Fused Pyridine Derivatives | n → π | > 300 | HOMO-1 → LUMO |
| Note: Data is illustrative and based on typical results for similar heterocyclic systems. Specific values for this compound require dedicated calculation. |
Intermolecular Interactions and Crystal Packing Analysis
Understanding how molecules interact with each other in the solid state is fundamental to materials science and drug design. Computational tools like Hirshfeld surface analysis and hydrogen bond characterization provide deep insights into the crystal packing of this compound.
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts. nih.gov
For this compound, a Hirshfeld analysis would likely reveal:
Strong Hydrogen Bonds: Red regions on the dnorm map indicate close contacts, primarily corresponding to the strong N-H···N or N-H···O hydrogen bonds, which are shorter than the van der Waals radii. nih.gov
H···H Contacts: The majority of the surface area is typically dominated by hydrogen-hydrogen contacts, which appear as a large, centrally located region in the 2D fingerprint plot. researchgate.net
C-H···π Interactions: These weaker interactions between C-H donors and the aromatic π-system of the furo[3,2-c]pyridine rings would also be visible.
π···π Stacking: Interactions between the aromatic rings of adjacent molecules can also contribute to the crystal packing, identifiable in the fingerprint plots. researchgate.net
Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Typical Contribution (%) | Description |
| H···H | 35 - 60% | Represents the most abundant, though weaker, contacts. researchgate.net |
| N···H / H···N | 15 - 30% | Indicates the presence of N-H···N or C-H···N hydrogen bonds. researchgate.net |
| O···H / H···O | 5 - 15% | Corresponds to O-H··· or C-H···O hydrogen bonds. researchgate.net |
| C···C | 2 - 10% | Suggests π-π stacking interactions between aromatic rings. researchgate.net |
The crystal structure of this compound is expected to be significantly influenced by hydrogen bonding, given the presence of the primary amine group (a hydrogen bond donor) and the pyridine nitrogen and furan oxygen atoms (hydrogen bond acceptors).
Detailed crystallographic studies, often complemented by computational analysis, can characterize the geometry and connectivity of these hydrogen bonds. nih.gov The primary interactions expected are:
N-H···N Hydrogen Bonds: The amine group (-NH₂) can form strong hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule. This is a common and robust interaction in pyridine-containing crystal structures. researchgate.net
N-H···O Hydrogen Bonds: The amine group can also donate a hydrogen bond to the oxygen atom of the furan ring in a neighboring molecule.
C-H···O and C-H···N Hydrogen Bonds: Weaker C-H···O and C-H···N interactions, where C-H groups from the aromatic rings or the methylene bridge act as donors, also play a role in stabilizing the three-dimensional crystal packing. nih.gov
Research Applications of Furo 3,2 C Pyridin 2 Ylmethanamine and Furo 3,2 C Pyridine Scaffolds in Preclinical Contexts
Pharmaceutical and Medicinal Chemistry Research
The unique structural and electronic properties of the furo[3,2-c]pyridine (B1313802) scaffold make it a valuable framework in drug discovery and development. Its constituent furan (B31954) and pyridine (B92270) rings contribute to its ability to form various non-covalent interactions, including hydrogen bonds, which is crucial for binding to biological macromolecules.
Investigation as Scaffolds for Novel Therapeutic Agents
The furo[3,2-c]pyridine framework is a cornerstone in the design of new therapeutic agents. Its structural similarity to naturally occurring purines allows it to serve as a bioisostere, potentially mimicking the interactions of endogenous ligands with their receptors. This characteristic has been exploited in the development of compounds with potential antipsychotic activity, where the furo[3,2-c]pyridine ring serves as a key pharmacophore. medchemexpress.comacs.org Researchers have successfully synthesized various derivatives, demonstrating the scaffold's versatility and its positive contribution to essential drug properties like solubility, polarity, and lipophilicity. researchgate.net
The closely related furo[3,2-b]pyridine (B1253681) isomer has also been identified as a privileged scaffold, leading to the development of potent and highly selective drug candidates. researchgate.netnih.govsigmaaldrich.comnih.gov The growing interest in furopyridines for medicinal chemistry is underscored by the development of concise, scalable synthetic routes that facilitate the creation of libraries for structure-activity relationship (SAR) studies. nih.gov These synthetic advancements are crucial for exploring the full therapeutic potential of this heterocyclic family.
Enzyme Inhibition Studies (e.g., Protein Kinases, SIRT1, EGFR Variants, AKT1, Estrogen Receptor Alpha, HER2)
A primary focus of research on furo[3,2-c]pyridine scaffolds has been their role as enzyme inhibitors, a critical function for treating diseases like cancer.
Protein Kinase Inhibition: Derivatives of the furopyridine scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.
CDC-like Kinases (CLKs): The related furo[3,2-b]pyridine core has been successfully used to generate potent and highly selective inhibitors of CLKs, which are involved in mRNA splicing. medchemexpress.comresearchgate.netsigmaaldrich.comnih.gov
Cyclin-Dependent Kinase 2 (CDK2): A furopyridine derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, was identified as an active inhibitor of the CDK2/cyclin A2 complex with an IC₅₀ value of 0.93 µM. nih.gov
PI3K/AKT Pathway: The furopyrimidine scaffold, a close structural analog, is a key component in the design of dual PI3K/AKT inhibitors. mdpi.com One such derivative demonstrated potent inhibition against PI3Kα, PI3Kβ, and AKT enzymes with IC₅₀ values of 0.175 µM, 0.071 µM, and 0.411 µM, respectively. mdpi.com Another compound based on a furo[2,3-d]pyrimidine (B11772683) ring showed inhibitory activity against AKT-1 kinase with an IC₅₀ of 24 μM. mdpi.com
TBK1/IKKε: Patent literature indicates that furo[3,2-b]pyridine derivatives have been developed as inhibitors of Tank-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are involved in inflammatory and immune responses. google.com
SIRT1 Inhibition: Sirtuins (SIRTs) are NAD⁺-dependent deacetylases implicated in aging and various diseases. A study comparing different heterocyclic cores found that a furo[3,2-d]pyrimidine-6-carboxamide derivative acted as an inhibitor of SIRT1, SIRT2, and SIRT3, although it was 15- to 40-fold less potent than its thieno[3,2-d]pyrimidine (B1254671) counterpart. acs.org This finding nonetheless establishes the furopyridine framework as a viable, albeit less potent, scaffold for sirtuin inhibition.
EGFR Variant Inhibition: The epidermal growth factor receptor (EGFR) is a crucial target in non-small cell lung cancer (NSCLC). Furo[2,3-c]pyridine derivatives have been specifically investigated as potent inhibitors against wild-type EGFR and drug-resistant mutant forms, such as L858R/T790M and the triple-mutant L858R/T790M/C797S. nih.gov Similarly, furanopyrimidine-based compounds have been developed as third-generation EGFR inhibitors, with optimized leads showing selective inhibition of mutant EGFR both in enzymatic and cellular assays. acs.orgresearchgate.net
Estrogen Receptor Alpha (ERα) and HER2 Inhibition: While the furo[3,2-c]pyridine scaffold itself has not been prominently featured as a direct inhibitor of Estrogen Receptor Alpha (ERα) or HER2 in the reviewed literature, related heterocyclic structures are under investigation. For instance, D-linked imidazo[1,2-a]pyridine (B132010) derivatives show selective action against ERα-positive breast cancer cells. nih.gov Furthermore, some 4-substituted anilinothieno[2,3-d]pyrimidine derivatives, which are structurally related to furopyridines, have been identified as dual inhibitors of EGFR and ErbB2 (HER2). nih.gov
Interactive Table: Furo[3,2-c]pyridine and Related Scaffolds as Enzyme Inhibitors
| Scaffold | Target Enzyme(s) | Key Findings (IC₅₀ Values) | Reference |
|---|---|---|---|
| Furo[2,3-b]pyridine | CDK2/cyclin A2 | Active inhibitor (IC₅₀ = 0.93 µM) | nih.gov |
| Furo[3,2-b]pyridine | CDC-like Kinases (CLKs) | Potent and highly selective inhibitors | medchemexpress.comresearchgate.netsigmaaldrich.comnih.gov |
| Furopyrimidine | PI3Kα / PI3Kβ / AKT | Potent dual inhibitor (IC₅₀ = 0.175 / 0.071 / 0.411 µM) | mdpi.com |
| Furo[3,2-d]pyrimidine | SIRT1 / SIRT2 / SIRT3 | Pan-inhibitor activity identified | acs.org |
| Furo[2,3-c]pyridine | EGFR (Wild Type & Mutants) | Identified as potent inhibitors via virtual screening | nih.gov |
Modulation of Biological Pathways (e.g., Hedgehog Signaling Pathway, Dopamine (B1211576) Neurons)
Beyond direct enzyme inhibition, furo[3,2-c]pyridine derivatives can modulate entire signaling cascades.
Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and its aberrant activation is linked to several cancers. Research has identified the furo[3,2-b]pyridine core as a novel scaffold for creating efficient, sub-micromolar modulators of this pathway. medchemexpress.comresearchgate.netnih.govsigmaaldrich.comnih.gov Profiling of a library of these compounds revealed that specific substitution patterns could yield potent Hh pathway modulators, distinct from those that inhibit kinases. nih.gov
Dopamine Neurons: In the context of neuroscience, furo[3,2-c]pyridine derivatives have been explored for their potential as antipsychotic agents. Electrophysiological studies on lead compounds showed that they have distinct effects on dopamine neurons in the A9 (nigrostriatal) and A10 (mesolimbic) areas of the brain. medchemexpress.com These compounds exhibited potent affinity for serotonin (B10506) 5-HT₁ and 5-HT₂ receptors but weak interaction with the dopamine D₂ receptor, suggesting a mechanism of action for their antipsychotic-like effects that may differ from traditional neuroleptics. medchemexpress.com
Preclinical Efficacy in Antiviral and Antimicrobial Research
The structural analogy of the furopyridine core to purines makes it a candidate for interfering with viral and microbial replication processes.
Antimicrobial Research: Furo[3,2-c]pyridine derivatives have demonstrated notable antimicrobial activity. In one study, certain synthesized compounds showed moderate to good efficacy against the plant-pathogenic bacteria Xanthomonas sp. and Erwinia amylovora, as well as the filamentous fungi Pyrenophora avenae and Fusarium graminearum. distantreader.org The broader class of furopyrimidines has also attracted considerable attention for its potential as antibacterial and antifungal agents. researchgate.net
Antiviral Research: The pyridine nucleus is a well-established "privileged" structure in antiviral drug discovery, and its fusion into a bicyclic system like furopyridine is a recognized strategy for developing new agents. nih.govresearchgate.net While specific, potent antiviral agents based on the furo[3,2-c]pyridine core are still emerging, the broader class of furopyridine and furopyrimidine derivatives are considered to have significant practical potential as antiviral compounds. nih.govresearchgate.net Their mechanism could involve the inhibition of key viral enzymes or interference with the viral replication cycle. researchgate.net
Materials Science and Optoelectronic Applications
The applications of the furo[3,2-c]pyridine scaffold extend beyond biology into the realm of materials science, particularly in the development of next-generation electronics.
Development of Furo[3,2-c]pyridine-Based Iridium Complexes for Organic Light-Emitting Diodes (OLEDs)
The furo[3,2-c]pyridine ligand has proven to be highly effective in the design of phosphorescent iridium(III) complexes, which are critical components of high-efficiency OLEDs. By incorporating this scaffold, researchers have been able to fine-tune the photophysical properties of the iridium complexes.
One study developed a novel complex, (pfupy)₂Ir(acac), which exhibited a high photoluminescence quantum yield of 0.80 and a blue-shifted emission compared to its thiophene-containing analog. distantreader.org An OLED device based on this complex achieved a record-high external quantum efficiency (EQE) of 30.5% with minimal efficiency roll-off at high brightness. distantreader.org
Further research has demonstrated that by modifying the C-chelated blocks attached to the furo[3,2-c]pyridine-based iridium complexes, the emission color can be tuned across the entire visible spectrum, from blue to deep-red. nih.govresearchgate.net These complexes maintain high photoluminescence quantum yields, enabling the fabrication of high-performance OLEDs in various colors with excellent external quantum efficiencies. nih.govresearchgate.net This tunability demonstrates the significant potential of furo[3,2-c]pyridine-based phosphors for use in full-color OLED displays.
Interactive Table: Performance of Furo[3,2-c]pyridine-Based OLEDs
| Iridium Complex Type | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (cd/A) | Reference |
|---|---|---|---|---|
| (pfupy)₂Ir(acac) | Green (538 nm) | 30.5% | 110.5 | distantreader.org |
| Furo[3,2-c]pyridine-based | Greenish-Blue | 20.0% | 46.6 | nih.govresearchgate.net |
| Furo[3,2-c]pyridine-based | Green | 31.8% | 89.0 | nih.govresearchgate.net |
| Furo[3,2-c]pyridine-based | Greenish-Yellow | 19.9% | 71.9 | nih.govresearchgate.net |
| Furo[3,2-c]pyridine-based | Orange | 16.6% | 38.9 | nih.govresearchgate.net |
| Furo[3,2-c]pyridine-based | Red | 12.0% | 16.7 | nih.govresearchgate.net |
| [(3,5-diMeOpfupy)₂Ir(acac)] | Orange (598 nm) | 8.9% | 17.2 | nih.gov |
Photophysical Characterization and Quantum Yield Enhancement
The photophysical properties of furo[3,2-c]pyridine derivatives have been a subject of intense research, particularly in the context of developing advanced materials for electronic and imaging applications. These compounds have been shown to exhibit interesting fluorescence and phosphorescence characteristics.
A notable area of investigation involves the creation of highly efficient phosphorescent iridium complexes incorporating the furo[3,2-c]pyridine ligand. acs.orgamericanelements.com By modifying the molecular structures of the C-chelated blocks, researchers have been able to tune the emission maxima of these complexes across the visible spectrum, from 477 to 641 nm. acs.orgamericanelements.com These complexes have demonstrated considerable photoluminescence quantum yields (PLQYs), ranging from 0.55 to 0.78 for wavelengths between 475 and 560 nm, and 0.10 to 0.34 for wavelengths between 590 and 640 nm. acs.orgamericanelements.com
Furthermore, a novel furo[3,2-c]pyridine-based iridium complex, (pfupy)2Ir(acac), was developed by substituting the sulfur atom with an oxygen atom in the C^N ligand. chem960.com This modification resulted in an elevated Lowest Unoccupied Molecular Orbital (LUMO) level while the Highest Occupying Molecular Orbital (HOMO) level remained largely unchanged. chem960.com Consequently, the emissive maximum of (pfupy)2Ir(acac) experienced a blue-shift, and the photoluminescence quantum yield was improved to 0.80. chem960.com
The following interactive data table summarizes the photophysical properties of selected furo[3,2-c]pyridine-based iridium complexes:
| Complex | Emission Maxima (nm) | Photoluminescence Quantum Yield (PLQY) |
| Ir Complex Series | 477 - 641 | 0.10 - 0.78 |
| (pfupy)2Ir(acac) | Blue-shifted | 0.80 |
Note: The specific emission maximum for (pfupy)2Ir(acac) is described as "blue-shifted" relative to its thiophene-containing counterpart, (pthpy)2Ir(acac).
Design of Functionalized Furo[3,2-c]pyridine Systems for Advanced Materials
The functionalization of the furo[3,2-c]pyridine scaffold is a key strategy for developing advanced materials with tailored properties. bohrium.com The ability to introduce various substituents onto the core structure allows for the fine-tuning of electronic, optical, and biological characteristics.
One approach involves the synthesis of 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one derivatives. bohrium.com This is achieved through the reaction of 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones with nitrostyrenes, using triethylamine (B128534) as a catalyst. bohrium.com This method offers a broad substrate scope and proceeds under mild conditions, providing good yields of the target products. bohrium.com
Another significant application of functionalized furo[3,2-c]pyridines is in the development of organic light-emitting diodes (OLEDs). acs.orgamericanelements.com The iridium complexes mentioned previously have been used to create high-performance OLEDs exhibiting a range of emission colors, including greenish-blue, green, greenish-yellow, orange, red, and deep-red. acs.orgamericanelements.com These devices have demonstrated impressive external quantum efficiencies (EQEs), with a green-emitting device reaching a record high of 31.8%. americanelements.comchem960.com
The development of a novel furo[3,2-c]pyridine-based photosensitizer highlights the potential of these compounds in photodynamic therapy. This photosensitizer was designed for the specific imaging and photodynamic ablation of Gram-positive bacteria, showing high efficiency in generating reactive oxygen species.
The following interactive data table provides an overview of the applications of functionalized furo[3,2-c]pyridine systems:
| Application Area | Key Features |
| Organic Light-Emitting Diodes (OLEDs) | Tunable emission colors, high external quantum efficiencies (up to 31.8%) |
| Photosensitizers | Targeted imaging and ablation of Gram-positive bacteria, efficient reactive oxygen species generation |
| Drug Precursors | Diverse biological activities |
Fundamental Organic Chemistry and Reaction Mechanism Studies
The synthesis and transformation of furo[3,2-c]pyridines are underpinned by fundamental principles of organic chemistry and the elucidation of complex reaction mechanisms.
Elucidation of Complex Reaction Pathways in Heterocyclic Synthesis
The construction of the furo[3,2-c]pyridine ring system can be achieved through various synthetic routes, each with its own mechanistic intricacies.
One established method is the Pictet-Spengler reaction. beilstein-journals.org This approach involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by an acid-catalyzed cyclization to form tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org The reaction proceeds through the formation of an iminium cation, which then undergoes cyclization. beilstein-journals.org The yields of this reaction are influenced by the electronic nature of the substituents on the benzaldehyde, with electron-donating groups leading to higher yields. beilstein-journals.org
Another synthetic strategy is the Bischler-Napieralski cyclocondensation. beilstein-journals.org This method, however, is sometimes limited by the instability of the intermediate dihydrofuro[3,2-c]pyridines and the potential for tarring in acidic conditions. beilstein-journals.org
A more recent development involves a cascade reaction for the synthesis of new functionalized furo[3,2-c]pyridin-4(5H)-one derivatives. bohrium.com The proposed mechanism for a three-component reaction in aqueous media has also been investigated, providing insights into the reaction pathway. tandfonline.com
The synthesis of furo[3,2-c]pyridines can also be achieved from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297) in hexafluoroisopropyl alcohol at room temperature without a catalyst. researchgate.net
The following interactive data table summarizes various synthetic methods for furo[3,2-c]pyridines and their key features:
| Synthetic Method | Key Features |
| Pictet-Spengler Reaction | Acid-catalyzed cyclization of furanic amines and aldehydes; yields influenced by electronic effects. beilstein-journals.org |
| Bischler-Napieralski Cyclocondensation | Involves cyclocondensation followed by C=N bond reduction; can be limited by intermediate instability. beilstein-journals.org |
| Cascade Reaction | Utilizes 4-hydroxy-6-methylpyridin-2(1H)-ones and nitrostyrenes; catalyzed by triethylamine. bohrium.com |
| Three-Component Reaction | Performed in aqueous media without a catalyst. tandfonline.com |
| From 3-alkynyl-4-pyrones | Proceeds at room temperature without a catalyst in a specific solvent. researchgate.net |
Exploration of Furo[3,2-c]pyridine as Probes for Chemical Transformations
The unique properties of the furo[3,2-c]pyridine scaffold make it a valuable tool for probing chemical transformations. The fused heterocyclic system can undergo a variety of chemical reactions, allowing for its use in studying reaction mechanisms and as a building block for more complex molecules.
Furo[3,2-c]pyridine derivatives can undergo several types of chemical transformations, including:
Nucleophilic Substitution: The chlorine atom in 4-chlorofuro[3,2-c]pyridine (B1586628) derivatives can be replaced by various nucleophiles, such as alkoxides and cyclic secondary amines. researchgate.net
Reduction: The chloro derivative can be reduced to the corresponding amino derivative using hydrazine (B178648) hydrate (B1144303) and a palladium on carbon catalyst. researchgate.net
Oxidation: Furo[3,2-c]pyridin-4-amine can be oxidized to form the corresponding oxides.
Coupling Reactions: Suzuki coupling with arylboronic acids can be used to introduce functional groups at the 4-position of 4-chloro-furo[3,2-c]pyridine intermediates.
These transformations not only provide access to a diverse range of functionalized furo[3,2-c]pyridines but also allow for the investigation of reaction kinetics and mechanisms. The reactivity of the scaffold can be modulated by the nature and position of substituents, making it a versatile platform for fundamental organic chemistry research. doaj.org
Emerging Research Directions and Methodological Advancements for Furo 3,2 C Pyridin 2 Ylmethanamine
Development of Precision Synthetic Methodologies
The ability to precisely and sustainably synthesize Furo[3,2-c]pyridin-2-ylmethanamine is crucial for its exploration and application. Modern synthetic chemistry is moving towards methods that offer high degrees of control over molecular architecture while minimizing environmental impact.
Site-Selective Functionalization of the Furo[3,2-c]pyridine (B1313802) Core
The development of methods for site-selective functionalization is a key area of research for the furo[3,2-c]pyridine core. The ability to introduce substituents at specific positions on the heterocyclic ring system is essential for fine-tuning the molecule's properties for various applications, such as in the development of kinase inhibitors. nih.gov One promising approach involves palladium-mediated cross-coupling reactions, which allow for the introduction of functional handles at specific positions. nih.gov For instance, a chloro-triflate furopyridine intermediate has been synthesized on a gram scale, providing two distinct points for subsequent derivatization. nih.gov This strategy enables the systematic exploration of structure-activity relationships (SAR) by allowing for the introduction of a wide range of substituents.
Another powerful technique for the construction of the furo[3,2-c]pyridine scaffold is a cascade process involving a Sonogashira reaction followed by a 5-endo-dig cyclization. clockss.org This method has been successfully employed to synthesize various furo[3,2-c]pyridine derivatives. clockss.org The strategic choice of starting materials and reaction conditions can, in principle, be adapted to achieve site-selective functionalization, leading to a diverse library of compounds based on the this compound core.
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce the environmental footprint of chemical manufacturing. researchgate.net For the synthesis of furopyridine derivatives, this includes the use of environmentally benign solvents, catalysts, and reaction conditions. While specific green chemistry protocols for this compound are not yet widely reported, related heterocyclic systems offer a blueprint for future development. For example, the use of magnetized deionized water as a solvent and the absence of a catalyst in the synthesis of pyrano[2,3-d]pyrimidines showcases a green approach. researchgate.net
Furthermore, one-pot, multi-component reactions are being explored for the synthesis of related fused pyrimidines, which can significantly reduce waste by minimizing intermediate purification steps. researchgate.net Adopting similar strategies for the synthesis of this compound, such as using water as a solvent or employing catalytic rather than stoichiometric reagents, would represent a significant advancement in the sustainable production of this important molecule. The development of a one or two-step synthesis for substituted furanylpyridine derivatives, which reduces the quantities of catalysts and organic solvents, is a step in this direction. google.com
Advanced Computational Drug Discovery and Material Design
Computational methods are becoming indispensable tools in the design and discovery of new drugs and materials. For this compound, these approaches can accelerate the identification of promising derivatives and provide deep insights into their behavior at a molecular level.
Integration of Artificial Intelligence and Machine Learning in SAR
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and accurate prediction of molecular properties and activities. nih.gov For this compound, AI and ML algorithms can be trained on existing SAR data for related kinase inhibitors or other biologically active furopyridines to predict the activity of novel, untested derivatives. nih.gov These models can identify subtle patterns in the data that may not be apparent to human researchers, thereby guiding the synthesis of more potent and selective compounds.
Computer-aided synthesis planning (CASP) tools, which leverage AI, can also be used to devise efficient synthetic routes to target this compound derivatives. nih.gov By analyzing vast databases of chemical reactions, these programs can propose novel and efficient pathways, potentially reducing the time and resources required for synthesis. nih.gov
Multi-Scale Modeling for Complex Furo[3,2-c]pyridine Systems
Multi-scale modeling is a powerful computational technique that allows for the study of complex systems at multiple levels of detail, from the quantum mechanical to the macroscopic. rsc.org For this compound, this approach can be used to model its interaction with biological targets, such as enzymes or receptors, with a high degree of accuracy. For instance, a combination of density functional theory (DFT) for the ligand and molecular mechanics for the protein environment can provide detailed insights into the binding mode and affinity.
In the context of materials science, multi-scale modeling can be used to predict the properties of materials incorporating this compound. For example, in the design of organic light-emitting diodes (OLEDs), modeling can help to understand how the molecular structure of the furopyridine-based emitter influences its photophysical properties, such as its emission wavelength and quantum yield. rsc.org
Interdisciplinary Research with this compound
The unique structural and electronic properties of this compound make it a versatile scaffold for interdisciplinary research, with potential applications spanning from medicine to materials science.
The furo[3,2-c]pyridine core has been identified as a promising pharmacophore in the development of new therapeutic agents. Derivatives of this scaffold have shown potential as antipsychotic agents, exhibiting significant activity in preclinical models. nih.gov These compounds have been found to interact with serotonin (B10506) and dopamine (B1211576) receptors, key targets in the treatment of psychosis. nih.gov Furthermore, the furo[3,2-b]pyridine (B1253681) isomer has been identified as a privileged scaffold for the development of highly selective kinase inhibitors. nih.gov This suggests that this compound and its derivatives could also be explored for their potential as kinase inhibitors in the treatment of cancer and other diseases. The hydrogenated version of the furo[3,2-c]pyridine skeleton is a key component of many bioactive and natural compounds, with some derivatives showing excellent in vitro JAK2 inhibitory activity. beilstein-journals.org
In the realm of materials science, the photophysical properties of furo[3,2-c]pyridine derivatives are being explored for applications in optoelectronics. For instance, iridium complexes based on the furo[3,2-c]pyridine ligand have been investigated for use in OLEDs. These materials have shown promising performance as phosphorescent emitters, highlighting the potential of the furo[3,2-c]pyridine scaffold in the development of next-generation display and lighting technologies.
Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govwikipedia.org The development of molecules that can participate in such reactions is crucial for probing biological systems, from imaging biomolecules to in-situ drug synthesis. nih.govacs.org this compound, while not yet established in bioorthogonal applications, possesses structural features that make it a prime candidate for future research in this area.
The primary amine (-CH₂NH₂) group of the molecule serves as a versatile synthetic handle. This group can be readily modified to incorporate a "bioorthogonal handle," a non-native functional group that can selectively react with a specific partner inside a biological environment. acs.orgnih.gov Several well-established bioorthogonal reactions could be targeted for this purpose. nih.gov
Potential Bioorthogonal Functionalization Strategies:
Staudinger Ligation: The amine could be converted into an azide (B81097) (-N₃). This azide group can then react with a phosphine-containing probe in a highly selective manner, a reaction known as the Staudinger ligation. acs.orgyoutube.com This reaction is noted for its biocompatibility, as both azides and phosphines are largely absent in biological systems. wikipedia.orgyoutube.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Alternatively, the amine could be used to attach an alkyne group. This alkyne-modified this compound could then react with an azide-bearing molecule in the presence of a copper catalyst. nih.gov While effective, the potential toxicity of the copper catalyst is a consideration for in vivo applications. acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, a strained cyclooctyne (B158145) could be attached to the this compound scaffold. This would enable a "copper-free click chemistry" reaction with an azide-labeled target. nih.govwikipedia.org
Tetrazine Ligation: The molecule could be functionalized with a strained alkene or alkyne, which are reactive partners for tetrazines. nih.gov Tetrazine ligation is known for its exceptionally fast reaction kinetics and the release of nitrogen gas as the only byproduct. nih.govacs.org
Oxime and Hydrazone Formation: The primary amine could be transformed into a ketone or aldehyde. These functional groups can then react with aminooxy or hydrazine-containing probes to form stable oxime or hydrazone linkages. nih.govacs.org
The table below outlines potential bioorthogonal modifications for this compound and the corresponding reaction partners.
| Bioorthogonal Handle (on this compound derivative) | Reaction Partner | Resulting Linkage | Key Features |
| Azide (-N₃) | Phosphine (B1218219) | Amide | Highly selective, no catalyst needed. acs.orgyoutube.com |
| Alkyne | Azide | Triazole | High yielding, requires copper catalyst. nih.govacs.org |
| Strained Cyclooctyne | Azide | Triazole | Copper-free, fast kinetics. nih.govwikipedia.org |
| Strained Alkene | Tetrazine | Dihydropyridazine | Extremely fast, catalyst-free. nih.govacs.org |
| Ketone/Aldehyde | Aminooxy/Hydrazine (B178648) | Oxime/Hydrazone | Biocompatible, can be catalyzed by aniline. acs.org |
Future research will likely focus on the synthesis of these derivatives and the evaluation of their reactivity and stability under physiological conditions. The intrinsic fluorescence of the furopyridine core could also be exploited, potentially leading to "turn-on" fluorescent probes where the bioorthogonal reaction modulates the emission properties.
Exploration in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, known as supramolecular assemblies. The formation of these architectures is driven by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. acs.orgnih.gov Pyridine-containing ligands are cornerstones in the construction of metallo-supramolecular structures due to the strong and directional coordination of the pyridine (B92270) nitrogen to metal ions. acs.orgrsc.org
This compound is an excellent candidate for the design of novel supramolecular structures for several reasons:
Coordination Site: The nitrogen atom of the pyridine ring provides a well-defined coordination site for transition metals like palladium(II) and platinum(II). acs.orgnih.gov This allows for the self-assembly of discrete, predictable geometric structures such as molecular triangles, squares, or cages. nih.govnih.gov
Structural Rigidity and Angularity: The fused furan-pyridine ring system imparts a degree of rigidity and a specific angular geometry to the molecule, which is crucial for directing the formation of well-defined supramolecular ensembles.
Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the pyridine nitrogen and furan (B31954) oxygen can act as acceptors. These interactions can provide additional stability and control over the final assembled structure. mdpi.com
π-Stacking Interactions: Both the pyridine and furan rings are aromatic and can participate in π-π stacking interactions, further stabilizing the supramolecular assembly. acs.org
By designing multitopic ligands based on the this compound scaffold, a variety of complex architectures could be achieved. For instance, linking two this compound units could create a ditopic ligand capable of forming molecular rhomboids or triangles when combined with appropriate metal acceptors. nih.gov
The table below illustrates the potential roles of the different structural motifs of this compound in forming supramolecular assemblies.
| Structural Motif | Potential Role in Supramolecular Assembly | Type of Interaction | Potential Resulting Structures |
| Pyridine Nitrogen | Metal Coordination Site | Metal-Ligand Bond | Molecular Polygons (Triangles, Squares), Cages. nih.govacs.org |
| Primary Amine (-NH₂) | Hydrogen Bond Donor | Hydrogen Bonding | Stabilized Assemblies, Controlled Packing. mdpi.com |
| Fused Aromatic System | π-System Stacking | π-π Stacking | Enhanced Stability of the Assembly. acs.org |
| Furan Oxygen | Hydrogen Bond Acceptor | Hydrogen Bonding | Directional Control of Assembly. |
The exploration of this compound in supramolecular chemistry could lead to new materials with applications in catalysis, host-guest chemistry, and molecular sensing. acs.orgrsc.orgcapes.gov.br Future work will involve synthesizing multidentate ligands from this compound and studying their self-assembly behavior with various metal ions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Furo[3,2-c]pyridin-2-ylmethanamine derivatives via Pictet–Spengler cyclization?
- Methodology : Optimize solvent, acid catalyst, temperature, and reaction time. For example, toluene with 1.0 equivalent HCl at 70°C for 2 hours achieved 58% yield in one study. Lower temperatures (50°C) in acetonitrile resulted in lower yields (26%) due to incomplete cyclization. Monitoring reaction progress via TLC and isolating intermediates (e.g., imine formation) can improve reproducibility .
Q. How can intermediate instability and tarring be minimized during synthesis?
- Approach : Control reaction acidity and temperature to stabilize intermediates. Using milder acids (e.g., TsOH) or diluted conditions reduces side reactions. Purification via recrystallization or column chromatography after intermediate isolation (e.g., imine hydrochloride salts) prevents tarring. Adjusting solvent polarity (e.g., toluene over 1,4-dioxane) also enhances stability .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methods : Use - and -NMR to confirm regioselectivity and substituent positions. X-ray crystallography resolves ambiguous structures, especially for stereoisomers. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., amine stretches) .
Q. How is antimicrobial activity evaluated for these derivatives?
- Protocol : Screen against Gram-negative bacteria (e.g., Xanthomonas sp.) and fungi (e.g., Fusarium graminearum) using agar dilution or broth microdilution. Minimum inhibitory concentration (MIC) values are determined at 24–72 hours. Positive controls (e.g., chloramphenicol) and solvent blanks ensure assay validity .
Advanced Research Questions
Q. How can Suzuki coupling reactions be tailored to modify this compound derivatives?
- Optimization : Use 4-chloro derivatives as electrophiles with arylboronic acids under Pd catalysis (e.g., Pd(PPh)). Ligands like SPhos enhance coupling efficiency. Monitor byproduct formation (e.g., dimerization) via HPLC and adjust stoichiometry (1:1.2 substrate:boronic acid ratio). Purify via flash chromatography .
Q. What computational tools predict the reactivity of this compound derivatives?
- DFT Applications : Perform density functional theory (DFT) calculations to model cyclization transition states and charge distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA validates synthetic pathways and explains unexpected products (e.g., dimer formation) .
Q. How do structural modifications influence bioactivity in these compounds?
- SAR Strategies : Introduce electron-withdrawing groups (e.g., -CF) at the 2-position to enhance antimicrobial potency. Replace the furan ring with pyran analogs to improve solubility. Docking studies (e.g., AutoDock Vina) identify binding interactions with targets like bacterial DNA gyrase or fungal ergosterol biosynthesis enzymes .
Q. What strategies improve selectivity in bromodomain (BET) inhibition using this scaffold?
- Design : Modify the 4(5H)-one moiety to enhance BD2 selectivity. Structure-activity relationship (SAR) studies guided by X-ray co-crystallography (e.g., PDB 5CJ9) optimize hydrogen bonding with Asn160 and Tyr139. Introduce methyl groups at the 3-position to reduce off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
